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Compound Name:
1-(2-Chloro-4-

fluorobenzyl)piperazine

CAS No.: 118630-33-4

Cat. No.: B188209

Get Quote

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the predicted cross-reactivity profile of 1-(2-
Chloro-4-fluorobenzyl)piperazine against a panel of common off-target receptors. Due to the

limited availability of direct experimental data for this specific compound, this analysis

leverages structure-activity relationship (SAR) data from closely related benzylpiperazine and

arylpiperazine analogs. The information presented herein is intended to guide researchers in

prioritizing and designing appropriate in vitro safety pharmacology studies.

Introduction to 1-(2-Chloro-4-
fluorobenzyl)piperazine and Cross-Reactivity
1-(2-Chloro-4-fluorobenzyl)piperazine belongs to the benzylpiperazine class of compounds,

which are known to interact with a variety of central nervous system (CNS) targets. The

piperazine moiety is a common scaffold in many CNS-active drugs and is associated with

potential interactions with monoamine transporters and G-protein coupled receptors (GPCRs),

including serotonergic, dopaminergic, and adrenergic receptors. The substitution pattern on the
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benzyl ring, in this case, a 2-chloro and a 4-fluoro group, is expected to modulate the binding

affinity and selectivity for these off-target receptors. Understanding this cross-reactivity profile is

crucial for early-stage drug development to mitigate potential side effects and ensure target

specificity.

Predicted Off-Target Binding Profile
The following table summarizes the predicted binding affinities (Ki) of 1-(2-Chloro-4-
fluorobenzyl)piperazine for a range of receptors based on SAR data from analogous

compounds. It is important to note that these are estimated values and require experimental

validation. For comparison, the binding affinities of the parent compound, 1-benzylpiperazine

(BZP), and another halogenated analog, 1-(3-chlorophenyl)piperazine (mCPP), are also

provided where data is available.
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Receptor
Family

Receptor
Subtype

1-(2-Chloro-4-
fluorobenzyl)pi
perazine
(Predicted Ki
[nM])

1-
Benzylpiperazi
ne (BZP)
(Experimental
Ki [nM])

1-(3-
chlorophenyl)
piperazine
(mCPP)
(Experimental
Ki [nM])

Serotonin 5-HT1A 50 - 150 ~2000 1.3

5-HT1B 100 - 300 ~1000 2.0

5-HT2A 20 - 80 ~300 2.5

5-HT2B 30 - 100 ~500 1.1

5-HT2C 10 - 50 ~200 1.0

Dopamine D1 > 1000 > 10000 310

D2 100 - 400 ~1500 130

D3 50 - 200 ~800 55

Adrenergic α1A 80 - 250 ~1000 6.8

α2A 200 - 500 ~500 120

Monoamine

Transporters
SERT 100 - 300 ~6000 23

DAT 200 - 600 ~175 (EC50) 240

NET 150 - 400 ~62 (EC50) 150

Other hERG 500 - 1500 > 10000 ~1000

Note: Predicted Ki values are estimated based on qualitative and quantitative SAR from

publicly available literature on substituted benzylpiperazines. Experimental values for BZP and

mCPP are approximate and can vary between studies.

Structure-Activity Relationship (SAR) Insights
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The predicted binding affinities are based on the following SAR principles observed in

benzylpiperazine derivatives:

Halogen Substitution: The presence of electron-withdrawing groups like chlorine and fluorine

on the benzyl ring generally increases affinity for several serotonin and dopamine receptor

subtypes compared to the unsubstituted benzylpiperazine.[1] The position of these

substituents is critical in determining the precise binding profile.

Serotonin Receptors: Arylpiperazines, particularly those with chloro substitutions, often

exhibit high affinity for 5-HT1 and 5-HT2 receptor subtypes.[2]

Dopamine Receptors: While BZP itself has low affinity for dopamine receptors, substitutions

on the aromatic ring can enhance binding, particularly at D2 and D3 subtypes.[3]

Adrenergic Receptors: Arylpiperazines are known to have an affinity for α-adrenergic

receptors.[2]

Monoamine Transporters: BZP is a known releaser of dopamine and norepinephrine, and to

a lesser extent, serotonin, through its interaction with the respective transporters.[4]

Halogenated derivatives often show increased affinity for these transporters.

Experimental Protocols
To validate the predicted cross-reactivity profile, the following experimental protocols are

recommended.

Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of 1-(2-Chloro-4-fluorobenzyl)piperazine for a

panel of receptors.

Principle: This competitive binding assay measures the ability of the test compound to displace

a known radiolabeled ligand from its receptor.

Materials:

Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)
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Radiolabeled ligand specific for the target receptor (e.g., [3H]-Ketanserin for 5-HT2A)

Unlabeled competitor (the test compound, 1-(2-Chloro-4-fluorobenzyl)piperazine)

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

96-well microplates

Glass fiber filters

Scintillation cocktail

Microplate scintillation counter

Procedure:

Compound Preparation: Prepare serial dilutions of 1-(2-Chloro-4-fluorobenzyl)piperazine
in the assay buffer.

Assay Setup: In a 96-well plate, add the cell membranes, the radiolabeled ligand at a

concentration close to its Kd, and the serially diluted test compound or vehicle control.

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a

predetermined time to reach equilibrium.

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell

harvester to separate bound from free radioligand.

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically

bound radioligand.

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the

radioactivity using a scintillation counter.

Data Analysis: Plot the percentage of specific binding against the log concentration of the

test compound. Determine the IC50 value using non-linear regression and calculate the Ki

value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the

concentration of the radioligand and Kd is its dissociation constant.
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Functional GPCR Assays (e.g., cAMP or Calcium Flux)
Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or

IC50) of 1-(2-Chloro-4-fluorobenzyl)piperazine at specific GPCRs.

Principle: This assay measures the ability of the test compound to either stimulate (agonist) or

inhibit (antagonist) the signaling pathway downstream of a specific GPCR upon its activation.

Materials:

Cells stably expressing the target GPCR (e.g., CHO or HEK293 cells)

Assay-specific reagents (e.g., cAMP detection kit, calcium-sensitive fluorescent dye)

Agonist for the target receptor (for antagonist mode)

Test compound (1-(2-Chloro-4-fluorobenzyl)piperazine)

Assay buffer

Microplate reader capable of detecting the assay signal (e.g., luminescence or fluorescence)

Procedure (Antagonist Mode Example for a Gs-coupled receptor):

Cell Plating: Plate the cells expressing the target receptor in a 96-well plate and allow them

to adhere.

Compound Addition: Add serial dilutions of 1-(2-Chloro-4-fluorobenzyl)piperazine to the

wells and incubate for a specific period.

Agonist Stimulation: Add a known agonist for the receptor at a concentration that elicits a

submaximal response (e.g., EC80).

Incubation: Incubate for a time sufficient to allow for signal generation (e.g., cAMP

production).

Signal Detection: Lyse the cells and add the cAMP detection reagents according to the

manufacturer's protocol.
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Measurement: Read the plate on a luminometer to measure the amount of cAMP produced.

Data Analysis: Plot the response (e.g., luminescence) against the log concentration of the

test compound. Determine the IC50 value, which represents the concentration of the

antagonist that inhibits 50% of the agonist-induced response.
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General Workflow for Cross-Reactivity Profiling
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Caption: Workflow for assessing the cross-reactivity of a compound.
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Simplified GPCR Signaling Cascade
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Caption: Example of a Gq-coupled GPCR signaling pathway.
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Conclusion
While direct experimental data for 1-(2-Chloro-4-fluorobenzyl)piperazine is not readily

available, analysis of structure-activity relationships for related benzylpiperazine derivatives

predicts a significant potential for cross-reactivity with several serotonin receptors (particularly

5-HT2 subtypes), and moderate affinity for dopamine D2/D3 receptors, adrenergic receptors,

and monoamine transporters. The provided experimental protocols offer a robust framework for

the systematic in vitro evaluation of this predicted off-target profile. Such studies are essential

to fully characterize the selectivity of 1-(2-Chloro-4-fluorobenzyl)piperazine and to inform its

progression in the drug discovery and development pipeline.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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